molecular formula C15H13NO2 B12847412 N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide CAS No. 400750-50-7

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B12847412
CAS No.: 400750-50-7
M. Wt: 239.27 g/mol
InChI Key: QJQWLCFPRIHCEM-UHFFFAOYSA-N
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Description

N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of biphenyl derivatives followed by acetamidation. One common method involves the reaction of 4-bromo-1,1’-biphenyl with formamide in the presence of a palladium catalyst to introduce the formyl group. This is followed by the reaction with acetic anhydride to form the acetamide group .

Industrial Production Methods

Industrial production of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-(3’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.

    Reduction: N-(3’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The acetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide can be compared with other similar compounds such as:

    N-(3’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Differing in the position of the formyl group, which can affect its reactivity and biological activity.

    N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide: Another positional isomer with distinct chemical and physical properties.

    N-(3-Biphenylyl)acetamide:

The uniqueness of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

400750-50-7

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-[4-(3-formylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18)

InChI Key

QJQWLCFPRIHCEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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